molecular formula C21H29NO B1246743 Seco-pseudopteroxazole

Seco-pseudopteroxazole

Cat. No. B1246743
M. Wt: 311.5 g/mol
InChI Key: HXPRVILAXUEVFC-ZMSDIMECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Seco-Pseudopteroxazole is a sesquiterpenoid. It has a role as a metabolite.

Scientific Research Applications

Antimycobacterial Activity

Seco-pseudopteroxazole has been identified as a compound with moderate to strong inhibitorial activity against Mycobacterium tuberculosis H37Rv. This finding emerged from a study screening marine natural products for anti-tuberculosis activity, where seco-pseudopteroxazole was isolated from the West Indian gorgonian coral Pseudopterogorgia elisabethae (A. Rodríguez, C. Ramírez, I. I. Rodríguez, & E. González, 1999).

Chemical Synthesis Studies

Efforts to synthesize seco-pseudopteroxazole have revealed interesting aspects of benzothiazine chemistry. This includes establishing the stereochemistry of the methyl-bearing stereocenter with good diastereoselectivity, indicating the complexity and potential of seco-pseudopteroxazole in synthetic chemistry (M. Harmata & Pinguan Zheng, 2009).

Anti-Inflammatory and Analgesic Properties

Seco-pseudopteroxazole is related to the recently described pseudopterosins by bond cleavage at specific positions and possesses potent anti-inflammatory and analgesic activities. This suggests its potential application in treatments that require anti-inflammatory properties (S. Look & W. Fenical, 1987).

Antimicrobial Activity

Seco-pseudopteroxazole has shown antimicrobial activity against a range of Gram-positive bacteria, including strains of M. tuberculosis resistant to several clinically used antibiotics. This indicates its potential as an antimicrobial agent (M. W. McCulloch, B. Haltli, D. Marchbank, & R. Kerr, 2012).

Potential in Pharmacophore Identification

Research on structural analogs of the seco-pseudopterosin-like core suggests that simplified versions can maintain significant bioactivities characteristic of the natural products. This research aids in identifying key structural features important for the pharmacophore (Virginia M. Tanis, Claudia E. Moya, R. Jacobs, & R. Little, 2008).

properties

Product Name

Seco-pseudopteroxazole

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

IUPAC Name

(6R,9R)-4,9-dimethyl-6-[(2S)-6-methylhept-5-en-2-yl]-6,7,8,9-tetrahydrobenzo[g][1,3]benzoxazole

InChI

InChI=1S/C21H29NO/c1-13(2)7-6-8-14(3)17-10-9-15(4)19-18(17)11-16(5)20-21(19)23-12-22-20/h7,11-12,14-15,17H,6,8-10H2,1-5H3/t14-,15+,17+/m0/s1

InChI Key

HXPRVILAXUEVFC-ZMSDIMECSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](C2=C1C3=C(C(=C2)C)N=CO3)[C@@H](C)CCC=C(C)C

Canonical SMILES

CC1CCC(C2=C1C3=C(C(=C2)C)N=CO3)C(C)CCC=C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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